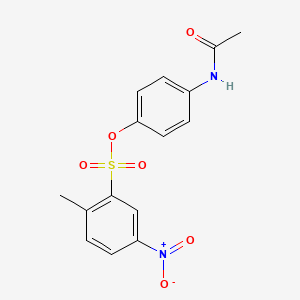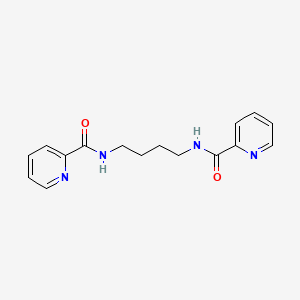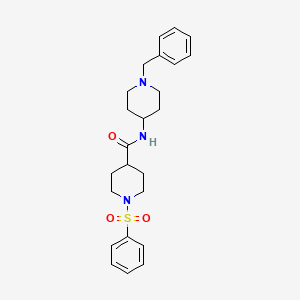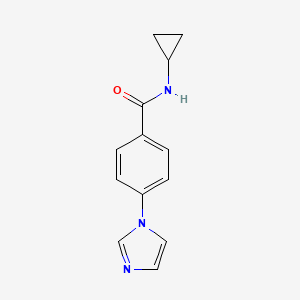
N-(3-ethoxypropyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethoxypropyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a furan derivative that has been synthesized using different methods.
Mecanismo De Acción
The exact mechanism of action of N-(3-ethoxypropyl)furan-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It also modulates the activity of different enzymes and receptors involved in pain and fever.
Biochemical and Physiological Effects:
N-(3-ethoxypropyl)furan-2-carboxamide has been shown to have significant biochemical and physiological effects. It reduces the production of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which are known to cause oxidative stress and inflammation. It also modulates the expression of different genes involved in inflammation and cancer. Moreover, it enhances the activity of different antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-ethoxypropyl)furan-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify. It is also stable under different conditions and has a long shelf life. However, it has some limitations as well. It is insoluble in water and requires the use of organic solvents for its preparation and administration. It also has low bioavailability and requires high doses for its therapeutic effects.
Direcciones Futuras
There are several future directions for the research on N-(3-ethoxypropyl)furan-2-carboxamide. One of the potential areas of research is the development of new synthetic methods that can improve its yield and purity. Another area of research is the investigation of its potential applications in the treatment of different diseases such as cancer, inflammation, and neurological disorders. Moreover, the development of new formulations and delivery methods can improve its bioavailability and therapeutic efficacy.
Conclusion:
N-(3-ethoxypropyl)furan-2-carboxamide is a promising chemical compound that has potential applications in different fields. It has been synthesized using different methods and has been extensively studied for its biochemical and physiological effects. It exhibits anti-inflammatory, analgesic, antipyretic, anticancer, anticonvulsant, and anxiolytic properties. However, it has some limitations as well, and further research is needed to explore its full potential.
Métodos De Síntesis
N-(3-ethoxypropyl)furan-2-carboxamide can be synthesized using different methods. One of the commonly used methods is the reaction of furan-2-carboxylic acid with 3-ethoxypropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction results in the formation of N-(3-ethoxypropyl)furan-2-carboxamide as a white solid.
Aplicaciones Científicas De Investigación
N-(3-ethoxypropyl)furan-2-carboxamide has been extensively studied for its potential applications in different fields. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It also exhibits promising anticancer activity against different cancer cell lines. Moreover, it has been reported to have anticonvulsant and anxiolytic effects.
Propiedades
IUPAC Name |
N-(3-ethoxypropyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-2-13-7-4-6-11-10(12)9-5-3-8-14-9/h3,5,8H,2,4,6-7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQANJAAXJGYBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxypropyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B7538048.png)
![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline](/img/structure/B7538052.png)
![Tert-butyl 4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]piperazine-1-carboxylate](/img/structure/B7538058.png)

![N-[(2,4-difluorophenyl)methyl]-N,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7538067.png)
![N-[(2,4-difluorophenyl)methyl]-N-methyl-5-pyrrolidin-1-ylsulfonylpyridin-2-amine](/img/structure/B7538071.png)
![N-phenyl-1-[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7538080.png)


![N-[2-[(5-cyanopyridin-2-yl)amino]ethyl]-3-fluoro-4-methylbenzamide](/img/structure/B7538118.png)